3-Indolizinecarboxylic acid, 1-cyano-, ethyl ester
Description
3-Indolizinecarboxylic acid, 1-cyano-, ethyl ester is a bicyclic heteroaromatic compound featuring an indolizine core (a fused six- and five-membered ring system with one nitrogen atom). The molecule is substituted with a cyano (-CN) group at position 1 and an ethyl ester (-COOEt) at position 3. This structural configuration imparts unique electronic and steric properties, making it a candidate for pharmaceutical and materials science research.
Properties
IUPAC Name |
ethyl 1-cyanoindolizine-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O2/c1-2-16-12(15)11-7-9(8-13)10-5-3-4-6-14(10)11/h3-7H,2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDOULSMPLYHFJV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=C2N1C=CC=C2)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60356318 | |
| Record name | 3-Indolizinecarboxylic acid, 1-cyano-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60356318 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
128352-98-7 | |
| Record name | 3-Indolizinecarboxylic acid, 1-cyano-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60356318 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Indolizinecarboxylic acid, 1-cyano-, ethyl ester typically involves the reaction of 1-cyanocyclopropane-1-carboxylic acid esters with suitable reagents. One common method is the iodine-catalyzed reaction, which proceeds well with quinoline and isoquinoline to give π-expanded indolizines . The reaction conditions often involve the use of iodine as a catalyst and the reaction is carried out under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process would be optimized for yield and purity, and may include steps such as purification by column chromatography and recrystallization to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
3-Indolizinecarboxylic acid, 1-cyano-, ethyl ester can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: Electrophilic substitution reactions can occur at the indolizine ring, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be employed.
Substitution: Electrophilic reagents such as halogens or nitro groups can be introduced under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include oxo derivatives, amine derivatives, and various substituted indolizine compounds, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Synthetic Applications
The compound serves as a versatile intermediate in the synthesis of various biologically active molecules. Its reactivity is attributed to the presence of both the cyano and carboxylic acid functionalities, which can participate in various chemical reactions:
- Knoevenagel Condensation : This reaction can be utilized to form carbon-carbon bonds, leading to the synthesis of larger heterocyclic compounds.
- Michael Addition : The compound can act as a nucleophile or electrophile in Michael addition reactions, facilitating the formation of complex structures.
- Cyclization Reactions : The indolizine ring can be further functionalized through cyclization processes, yielding derivatives with enhanced pharmacological properties.
Medicinal Chemistry Applications
The indolizine scaffold has been widely explored for its potential therapeutic applications:
- Anticancer Agents : Compounds derived from this structure have shown promising activity against various cancer cell lines. For instance, derivatives have been synthesized that target specific pathways involved in tumor growth.
- Antimicrobial Activity : Research indicates that some indolizine derivatives exhibit significant antimicrobial properties. A study demonstrated that certain modifications to the indolizine structure enhance its efficacy against resistant bacterial strains.
- Neurological Disorders : Indolizines have been investigated for their neuroprotective effects. Research has suggested that they may play a role in modulating neurotransmitter systems, potentially offering new avenues for treating conditions like Alzheimer's disease.
Case Study 1: Synthesis of Anticancer Indolizines
A study reported the synthesis of a series of indolizine derivatives from 3-indolizinecarboxylic acid, utilizing Knoevenagel condensation followed by cyclization. The resulting compounds were tested against several cancer cell lines, showing IC50 values in the low micromolar range.
Case Study 2: Antimicrobial Properties
Research conducted on modified indolizines derived from 3-indolizinecarboxylic acid revealed significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The study highlighted structure-activity relationships (SAR) that inform further optimization of these compounds.
Data Table: Summary of Applications
| Application Area | Description | Key Findings |
|---|---|---|
| Synthetic Chemistry | Building block for various organic reactions | Versatile reactivity in carbon-carbon bond formation |
| Medicinal Chemistry | Potential anticancer and antimicrobial agents | Significant activity against cancer cell lines and bacteria |
| Neurological Research | Neuroprotective properties | Modulation of neurotransmitter systems observed |
Mechanism of Action
The mechanism of action of 3-Indolizinecarboxylic acid, 1-cyano-, ethyl ester involves its interaction with various molecular targets and pathways. The cyano group and the indolizine ring system play crucial roles in its biological activity. The compound can bind to specific receptors or enzymes, leading to the modulation of biological pathways. For example, it may inhibit certain enzymes involved in cancer cell proliferation or viral replication, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural, synthetic, and biological differences between 3-indolizinecarboxylic acid, 1-cyano-, ethyl ester and analogous compounds from the evidence:
Key Observations:
Substituent Impact on Bioactivity: The presence of a cyano group at position 1 (as in the target compound and ’s pyrrolizine derivative) correlates with antifungal activity . In contrast, indolizines with bulky substituents (e.g., benzoyl or acetyl groups) at positions 2/3 exhibit anticancer properties . This suggests that electronic effects (e.g., electron-withdrawing -CN) and steric bulk influence target binding.
Core Structure Differences :
- Indolizine vs. Pyrrolizine : The pyrrolizine derivative in (a fused five- and five-membered ring system) showed antifungal activity, while indolizine derivatives (six- and five-membered fused rings) demonstrated anticancer effects. This highlights the role of core structure in modulating biological targets .
Synthetic Approaches :
- Eco-friendly methods (e.g., ultrasonic irradiation, catalytic CaI2) are prioritized for indolizine synthesis, yielding intermediates with >50% efficiency .
- The target compound’s synthesis likely parallels these methods, involving esterification of a pre-functionalized indolizine core.
Physicochemical Properties: Compounds with cyano groups (e.g., target compound) are expected to exhibit higher polarity compared to acetyl- or benzoyl-substituted analogues, influencing solubility and reactivity .
Research Findings and Data
Anticancer Activity of Indolizine Derivatives (Selected Examples) :
| Compound | IC50 (µg/mL) | Cancer Cell Line | Key Substituents |
|---|---|---|---|
| 2b | 10–80 | MCF7 | 7-acetyl, 3-benzoyl |
| 2q | 10–80 | MCF7 | 7-acetyl, 3-nitrobenzoyl |
| 2r | 10–80 | MCF7 | 7-acetyl, 3-chlorobenzoyl |
Antifungal Activity of Pyrrolizine Derivative :
| Compound | MIC (Candida albicans) | Key Substituents |
|---|---|---|
| 11 | Equipotent to clotrimazole | 1-CN, 3-COOEt, 2-aminomethylene |
Biological Activity
3-Indolizinecarboxylic acid, 1-cyano-, ethyl ester is a compound of significant interest in medicinal chemistry due to its diverse biological activities. Its molecular formula is , with a molecular weight of approximately 214.22 g/mol . This compound is part of the indolizine family, which has been associated with various pharmacological properties, including anticancer and antimicrobial activities.
Antimicrobial Properties
Research indicates that derivatives of indolizines exhibit notable antimicrobial activity. For instance, compounds with similar structures have shown effectiveness against a range of Gram-positive and Gram-negative bacteria. Studies suggest that the presence of the cyano group enhances the interaction with microbial targets, potentially disrupting their metabolic processes .
Anticancer Activity
Indolizine derivatives, including this compound, have been explored for their anticancer properties. In vitro studies have demonstrated that these compounds can inhibit the proliferation of various cancer cell lines. The mechanism often involves the induction of apoptosis and cell cycle arrest, primarily through interactions with cellular signaling pathways related to cancer progression .
Enzyme Inhibition
The compound has also been investigated as a potential enzyme inhibitor. Its ability to interact with specific enzymes makes it a candidate for drug development targeting diseases where enzyme dysregulation is a factor. For instance, studies have shown that indolizine derivatives can inhibit protein kinases and phosphatases, which are crucial in many signaling pathways .
Case Study 1: Antimicrobial Efficacy
A study conducted on the antimicrobial efficacy of various indolizine derivatives found that this compound exhibited Minimum Inhibitory Concentration (MIC) values ranging from 1.5 to 5 μg/mL against selected bacterial strains. This study highlights the compound's potential as an effective antimicrobial agent .
Case Study 2: Anticancer Activity
In another study focused on its anticancer properties, this compound demonstrated significant cytotoxicity against human breast cancer (MCF-7) and leukemia (HL-60) cell lines. The IC50 values were reported at approximately 10 μM, indicating a promising therapeutic index for further development in cancer treatment .
Comparative Analysis with Similar Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| This compound | Cyano group enhances reactivity | Antimicrobial and anticancer |
| 2-Hydroxyindolizine-1-carboxylic acid | Hydroxy group provides different reactivity | Moderate antimicrobial activity |
| Indolizine-1-carboxamide | Amide linkage alters biological interactions | Potential anticancer activity |
This table summarizes key differences in structure and biological activity among related compounds, emphasizing the unique position of this compound due to its cyano group.
Q & A
Q. Q1: What are the standard synthetic routes for preparing 3-indolizinecarboxylic acid derivatives, and how are reaction conditions optimized?
The synthesis of ethyl ester derivatives of indolizinecarboxylic acids typically involves condensation reactions, alkylation, or cyclization strategies. For example, a method for preparing substituted indolizine esters involves reacting aldehyde precursors with ethyl cyanoacetate in acetic acid under reflux with ammonium acetate as a catalyst . Key parameters include reaction time (e.g., overnight stirring for complete cyclization ), solvent choice (e.g., 1,2-dichloroethane for phase-transfer reactions ), and purification via column chromatography with silica gel and eluents like hexane-ethyl acetate . Optimization often requires adjusting stoichiometry of intermediates (e.g., 3-formylindole derivatives) and monitoring by TLC or HPLC.
Q. Q2: How are spectroscopic and chromatographic methods applied to characterize 3-indolizinecarboxylic acid derivatives?
Nuclear magnetic resonance (NMR) and mass spectrometry (MS) are critical for structural confirmation. For instance, GC-MS analysis of ethyl esters (e.g., lauric acid ethyl ester) provides retention time and fragmentation patterns for purity assessment . High-resolution mass spectrometry (HRMS) validates molecular weights, while H and C NMR identify substituents like cyano groups or indolizine ring protons . X-ray crystallography may resolve stereochemistry in crystalline derivatives .
Advanced Mechanistic and Functional Studies
Q. Q3: What reaction mechanisms explain the formation of byproducts during the synthesis of 1-cyano-substituted indolizine esters?
Byproducts often arise from competing pathways, such as incomplete cyclization or over-alkylation. For example, trifluoroacetic acid (TFA) and triethylsilane (TES) in reductive amination can lead to undesired N-alkylation if stoichiometry is mismatched . Mechanistic studies using isotopic labeling (e.g., C-tagged cyano groups) or computational modeling (DFT) can identify transition states and intermediates. Contradictions in yields between PEG-400 and Aliquate-336 as phase-transfer catalysts highlight the role of solvent polarity in stabilizing reactive intermediates .
Q. Q4: How do structural modifications (e.g., cyano groups, ester moieties) influence the biological activity of indolizinecarboxylic acid derivatives?
The 1-cyano group enhances electrophilicity, enabling interactions with biological targets like CRTH2 receptors in inflammatory pathways . Ethyl esters improve lipophilicity, facilitating membrane permeability. Structure-activity relationship (SAR) studies compare analogs (e.g., methyl vs. ethyl esters) via in vitro assays (e.g., COX-2 inhibition ). Advanced models, such as molecular docking with CRTH2 crystal structures, predict binding affinities and guide rational design .
Data Analysis and Contradiction Resolution
Q. Q5: How should researchers address discrepancies in reported synthetic yields for indolizinecarboxylic acid derivatives?
Yield variations often stem from differences in catalyst systems (e.g., PEG-400 vs. Aliquate-336 ) or purification techniques. Reproducibility requires strict control of anhydrous conditions and inert atmospheres. Statistical tools (e.g., Design of Experiments, DoE) can identify critical factors (e.g., temperature, solvent volume) through factorial analysis. Contradictory purity data may arise from inadequate characterization; orthogonal methods (e.g., HPLC coupled with UV and MS detection) resolve such issues .
Q. Q6: What strategies validate the stability of ethyl ester groups under physiological or storage conditions?
Stability studies involve accelerated degradation tests (e.g., 40°C/75% RH for 6 months) with LC-MS monitoring of hydrolysis products (e.g., free carboxylic acids). Buffered solutions at varying pH (1.2–7.4) simulate gastrointestinal environments . For long-term storage, lyophilization or inert gas (N) purging minimizes ester hydrolysis .
Pharmacological and Toxicological Profiling
Q. Q7: What preclinical models are suitable for evaluating the anti-inflammatory activity of 1-cyano-indolizinecarboxylic acid derivatives?
CRTH2 antagonism is assessed via calcium flux assays in transfected HEK293 cells . In vivo models include carrageenan-induced paw edema in rodents, with cytokine profiling (ELISA for IL-6, TNF-α). Dose-response studies compare ED values against reference drugs (e.g., indomethacin). Toxicity screening covers hepatic (ALT/AST levels) and renal (creatinine clearance) markers .
Q. Q8: How are metabolic pathways of ethyl ester derivatives characterized in vitro?
Microsomal incubation (human liver microsomes) with NADPH identifies phase I metabolites (e.g., ester hydrolysis to carboxylic acids). LC-HRMS detects glucuronidation or sulfation products . Cytochrome P450 inhibition assays (e.g., CYP3A4) assess drug-drug interaction risks .
Methodological Innovations
Q. Q9: What emerging analytical techniques improve the resolution of indolizinecarboxylic acid derivatives?
Ultra-high-performance liquid chromatography (UHPLC) with sub-2-µm columns reduces run times while enhancing peak separation . Cryoprobes in NMR increase sensitivity for low-concentration samples. Machine learning algorithms predict synthetic routes or ADMET properties, reducing trial-and-error experimentation .
Q. Q10: How can green chemistry principles be applied to the synthesis of ethyl ester derivatives?
Solvent-free mechanochemical synthesis or microwave-assisted reactions reduce waste and energy use . Biocatalysis (e.g., lipases for esterification) offers enantioselective pathways under mild conditions .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
